Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride, trans-(+-)-

Description

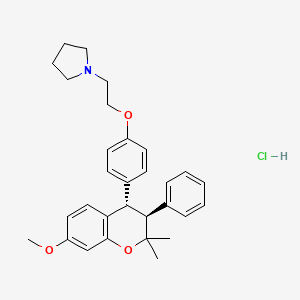

The compound Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride, trans-(±)- is a structurally complex molecule featuring a pyrrolidine ring linked to a benzopyran moiety via a phenoxyethyl chain. Its hydrochloride salt enhances solubility and bioavailability, making it relevant for pharmacological applications, particularly in targeting neurological pathways. The trans-(±) stereochemistry suggests a racemic mixture, which may influence its binding affinity and metabolic stability compared to enantiopure analogs .

Key structural attributes include:

Properties

CAS No. |

103150-29-4 |

|---|---|

Molecular Formula |

C30H36ClNO3 |

Molecular Weight |

494.1 g/mol |

IUPAC Name |

1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine;hydrochloride |

InChI |

InChI=1S/C30H35NO3.ClH/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31;/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3;1H/t28-,29+;/m0./s1 |

InChI Key |

ZRGUGBSQWQXLHB-QBYKQQEBSA-N |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 3,4-Dihydro-7-methoxy-2,2-dimethyl-3-phenylbenzopyran Core

- The benzopyran core is commonly synthesized via an acid-catalyzed cyclization of appropriately substituted phenols and ketones or aldehydes.

- The 7-methoxy group is introduced by starting with 7-methoxy-substituted phenols.

- The 2,2-dimethyl substitution is achieved by using acetone or similar ketones in the cyclization step.

- The 3-phenyl group is introduced by using benzaldehyde derivatives or via Friedel-Crafts alkylation on the chroman ring.

Formation of the Phenoxyethyl Linker

- The phenoxyethyl side chain is typically introduced by etherification of the 4-hydroxy group on the benzopyran with 2-chloroethyl derivatives.

- This step involves nucleophilic substitution where the phenolic oxygen attacks the electrophilic carbon of 2-chloroethyl compounds under basic conditions.

- The reaction conditions are optimized to avoid side reactions and ensure regioselectivity.

Introduction of the Pyrrolidine Group

- Pyrrolidine is introduced by nucleophilic substitution of the terminal halide (e.g., 2-chloroethyl) with pyrrolidine.

- This step is often performed under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction yields the free base form of the compound.

Conversion to Hydrochloride Salt

- The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to form the hydrochloride salt.

- This step improves the compound’s crystallinity, stability, and water solubility.

- The salt is isolated by filtration or crystallization.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Benzopyran core synthesis | Acid-catalyzed cyclization (e.g., HCl, reflux) | 70-85 | Control of stereochemistry critical |

| Phenoxyethyl ether formation | 2-chloroethyl chloride, base (K2CO3), DMF, 60-80°C | 75-90 | Avoid over-alkylation |

| Pyrrolidine substitution | Pyrrolidine, DMF, reflux, 12-24 h | 80-95 | Excess pyrrolidine used to drive reaction |

| Hydrochloride salt formation | HCl in ethanol, 0-25°C, 1-2 h | >95 | Crystallization for purity |

Analytical and Purification Techniques

- Chromatography (e.g., column chromatography, HPLC) is used to purify intermediates and final product.

- Spectroscopic methods (NMR, IR, MS) confirm structure and stereochemistry.

- Melting point and elemental analysis verify purity.

- The hydrochloride salt form is characterized by its distinct solubility and crystallinity.

Research Findings and Optimization Notes

- Stereochemical control during the benzopyran ring formation is crucial for biological activity; trans-(+-) isomer is preferred.

- Use of mild bases and controlled temperature during etherification prevents side reactions.

- Pyrrolidine substitution benefits from polar aprotic solvents to enhance nucleophilicity.

- Salt formation improves pharmacokinetic properties and shelf life.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Challenges |

|---|---|---|---|

| Benzopyran core synthesis | Acid catalyst, substituted phenols/ketones | Build chroman ring with substitutions | Stereochemical control |

| Phenoxyethyl linker formation | 2-chloroethyl chloride, base, DMF | Attach phenoxyethyl side chain | Regioselectivity, side reactions |

| Pyrrolidine introduction | Pyrrolidine, DMF, reflux | Introduce pyrrolidine moiety | Complete substitution |

| Hydrochloride salt formation | HCl in ethanol or ether | Form stable salt | Crystallization and purity |

This detailed synthesis approach is supported by chemical databases and literature on related benzopyran-pyrrolidine derivatives, including ormeloxifene analogs, which share similar synthetic routes and functional group transformations. The preparation methods emphasize stepwise functionalization with careful control of stereochemistry and purity to yield the hydrochloride salt of the target compound.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride, trans-(±)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Research indicates that compounds similar to Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)- have shown promising anticancer properties. Studies have demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

-

Hormonal Regulation

- This compound has been investigated for its effects on hormonal regulation. It is structurally related to centchroman, known for its antiestrogenic properties. Research suggests that it may act as a selective estrogen receptor modulator (SERM), potentially useful in treating hormone-dependent cancers and conditions like endometriosis .

- Neuroprotective Effects

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)- involves several steps that include the formation of the pyrrolidine ring and subsequent functionalization with phenolic groups. Variants of this compound have been developed to enhance its pharmacological profile and reduce potential side effects.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride, trans-(±)- involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

Structural Analogues and Binding Modes

A. Pyrrolidine Derivatives in NOS Inhibition () Compounds 4–9 (Table 1 in ) share a pyrrolidine tail but differ in stereochemistry and substituent positioning. Despite varying binding modes to human neuronal NOS (hnNOS), their Ki values remain similar (1.2–1.7 µM), suggesting multiple stabilization pathways (e.g., interactions with heme propionates or Asp602). The target compound’s benzopyran core may mimic the fluorobenzene moiety in these analogs, but its extended aromatic system could enhance π-π stacking .

B. Hybrid Pyrrolidine-Benzofuroxan Derivatives ()

Pyrrolidine-hydroxamates and benzonitriles (e.g., 100a , 101a ) exhibit GI50 values of ~21–32 µM against cancer cells. Unlike the target compound, these lack the benzopyran system but retain pyrrolidine’s conformational flexibility. Docking studies suggest Akt kinase inhibition as their primary mechanism, highlighting divergent targets compared to the benzopyran-pyrrolidine hybrid .

C. Substituted Pyrrolidines in Proteasome Inhibition ()

Racemic pyrrolidine boronic acids (e.g., 1 , 2 ) show enantiomer-independent binding to proteasomes due to structural adaptability. This contrasts with the target compound’s trans-(±) form, where stereochemistry might influence interactions with chiral binding pockets in neurological targets .

Stereochemical and Substituent Effects

Key Findings :

- The target compound’s trans-configuration may optimize spatial alignment with hydrophobic pockets .

- Substituent Effects : Fluorination () or boronic acid warheads () modify electronic properties but may reduce BBB permeability compared to the target compound’s methoxy and dimethyl groups .

Biological Activity

Pyrrolidine derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound in focus, Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride, trans-(+-)- , is a complex molecule that incorporates both pyrrolidine and chromene moieties. This article synthesizes current findings on its biological activity, including therapeutic potential and mechanisms of action.

Overview of Pyrrolidine Derivatives

Pyrrolidine is a five-membered nitrogen-containing heterocycle that serves as a versatile scaffold in drug discovery. Its derivatives exhibit a range of biological activities including:

The structural diversity of pyrrolidine derivatives allows for modifications that can enhance their biological efficacy and selectivity.

The biological activity of pyrrolidine derivatives often relates to their ability to interact with various biological targets:

- Enzyme Inhibition : Many pyrrolidine compounds act as inhibitors of key enzymes involved in metabolic pathways. For instance, some derivatives have been shown to inhibit N-acylethanolamine acid amidase (NAAA), which plays a role in inflammation and pain management .

- Receptor Modulation : Certain pyrrolidine derivatives exhibit activity as receptor modulators, influencing pathways related to cancer proliferation and apoptosis .

- Oxidative Stress Reduction : Some studies indicate that specific pyrrolidine compounds can mitigate oxidative stress in cellular models, which is crucial for protecting against diseases like diabetic retinopathy .

Case Studies and Research Findings

Several studies have specifically investigated the biological activities of pyrrolidine derivatives similar to the compound :

Anticancer Activity

A series of pyrrolidine amide derivatives were evaluated for their anticancer properties. One study demonstrated that these compounds exhibited significant cytotoxic effects against breast cancer cell lines (MDA-MB-231), with IC50 values indicating potent activity . The structure–activity relationship (SAR) revealed that substitutions on the phenyl ring significantly influenced potency.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrrolidine derivatives through their action on NAAA. A notable compound showed competitive inhibition with low micromolar potency, suggesting its therapeutic promise in treating inflammatory conditions .

Neuroprotective Properties

Pyrrolidine derivatives have also been explored for neuroprotective effects. One study reported that specific modifications led to enhanced activity against cholinesterase enzymes, which are critical targets in neurodegenerative diseases such as Alzheimer's .

Data Table: Biological Activities of Selected Pyrrolidine Derivatives

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 29 | ALR2 Inhibition | 57% | Enzyme inhibition |

| Pyrrolidine Amide Derivative | Anticancer (MDA-MB-231) | Varies | Cytotoxicity |

| Compound 4g | NAAA Inhibition | Low µM | Competitive inhibition |

| Pyrrolidine Derivative X | Cholinesterase Inhibition | Varies | Enzyme inhibition |

Q & A

Q. What key considerations should guide the design of a synthesis route for this pyrrolidine derivative?

Methodological Answer:

- Prioritize multi-step synthesis planning with attention to protecting groups (e.g., tert-butyldimethylsilyl in ) and stereochemical control.

- Optimize solvent systems (e.g., amides, sulfoxides, or cyclic ethers) for hydrolysis steps, as demonstrated in related benzopyran syntheses .

- Monitor intermediates via HPLC or TLC for purity evaluation, as outlined in hydrolysis kinetic studies .

Q. How can researchers confirm the stereochemical integrity of the trans-(±) configuration during synthesis?

Methodological Answer:

- Use chiral chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers.

- Validate absolute configuration via single-crystal X-ray diffraction, referencing crystallography protocols in structural determination studies .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : Assign proton environments using 2D NMR (COSY, HSQC) to resolve complex aromatic and pyrrolidine signals.

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.

- X-ray Crystallography : Confirm 3D structure and hydrogen bonding interactions in the hydrochloride salt form .

Q. Which solvent systems are optimal for hydrolysis steps in benzopyran-related syntheses?

Methodological Answer:

- Use polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) for base-mediated hydrolysis, ensuring compatibility with temperature-sensitive intermediates .

- Validate solvent choice via kinetic studies to minimize side reactions .

Advanced Research Questions

Q. How can computational reaction path search methods enhance synthetic route development?

Methodological Answer:

Q. What strategies resolve contradictions between computational predictions and experimental outcomes?

Methodological Answer:

Q. How can AI-driven tools optimize large-scale synthesis processes?

Methodological Answer:

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Conduct accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring to track degradation products .

- Apply Arrhenius kinetics to extrapolate shelf-life predictions, correlating hydrolysis rates with activation energies .

Contradictions and Mitigation

- vs. : While emphasizes solvent selection for hydrolysis, highlights pH-dependent degradation. Mitigate by pre-screening solvent-pH combinations to balance reactivity and stability.

- vs. Experimental Data : Computational models may underestimate steric effects in bulky intermediates. Validate with crystallographic data to recalibrate torsional parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.